2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide
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Overview
Description
2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide is an organic compound that features a complex structure with a phenyl group, a tetrahydrofuran ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide typically involves multiple steps. One common route starts with the preparation of the tetrahydrofuran-2-ylmethylamine, which is then reacted with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is subsequently coupled with a phenylbutanamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamoyl group is known to interact with active sites of enzymes, inhibiting their function, while the phenyl and tetrahydrofuran groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide
- N-(2-(2-F-phenyl)-1-((tetrahydro-furan-2-ylmethyl)-carbamoyl)-vinyl)-benzamide
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring and the sulfamoyl group makes it particularly interesting for medicinal chemistry applications, as these groups can enhance the compound’s solubility, stability, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-2-phenylbutanamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-20(16-7-4-3-5-8-16)21(24)23-17-10-12-19(13-11-17)28(25,26)22-15-18-9-6-14-27-18/h3-5,7-8,10-13,18,20,22H,2,6,9,14-15H2,1H3,(H,23,24) |
InChI Key |
CVBPOAVYXGFBTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Origin of Product |
United States |
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